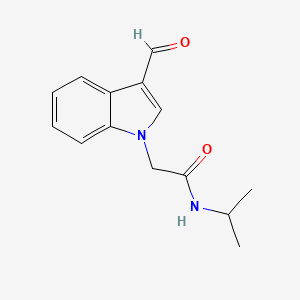

2-(3-Formyl-indol-1-yl)-N-isopropyl-acetamide

Description

2-(3-Formyl-indol-1-yl)-N-isopropyl-acetamide is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a formyl group attached to the indole ring and an isopropyl group attached to the acetamide moiety.

Properties

IUPAC Name |

2-(3-formylindol-1-yl)-N-propan-2-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-10(2)15-14(18)8-16-7-11(9-17)12-5-3-4-6-13(12)16/h3-7,9-10H,8H2,1-2H3,(H,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZNPAMHQYNLEIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)CN1C=C(C2=CC=CC=C21)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50359570 | |

| Record name | 2-(3-Formyl-indol-1-yl)-N-isopropyl-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50359570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

708284-70-2 | |

| Record name | 2-(3-Formyl-indol-1-yl)-N-isopropyl-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50359570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Formyl-indol-1-yl)-N-isopropyl-acetamide typically involves the following steps:

Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Formylation: The indole ring is then formylated using a Vilsmeier-Haack reaction, where the indole reacts with a formylating agent such as N,N-dimethylformamide and phosphorus oxychloride.

Acetamide Formation: The formylated indole is then reacted with isopropylamine and acetic anhydride to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-(3-Formyl-indol-1-yl)-N-isopropyl-acetamide can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nitration with nitric acid and sulfuric acid, halogenation with halogens in the presence of a Lewis acid, and sulfonation with sulfuric acid.

Major Products Formed

Oxidation: 2-(3-Carboxy-indol-1-yl)-N-isopropyl-acetamide.

Reduction: 2-(3-Hydroxymethyl-indol-1-yl)-N-isopropyl-acetamide.

Substitution: Various substituted indole derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry

2-(3-Formyl-indol-1-yl)-N-isopropyl-acetamide serves as a valuable building block in organic synthesis. It can participate in various chemical reactions, including:

- Oxidation : Converting the formyl group to a carboxylic acid.

- Reduction : Transforming the formyl group into an alcohol.

- Substitution Reactions : Electrophilic substitutions on the indole ring.

| Reaction Type | Example Reaction | Major Products |

|---|---|---|

| Oxidation | Potassium permanganate | 2-(3-Carboxy-indol-1-yl)-N-isopropyl-acetamide |

| Reduction | Sodium borohydride | 2-(3-Hydroxymethyl-indol-1-yl)-N-isopropyl-acetamide |

| Substitution | Nitration with nitric acid | Various substituted indole derivatives |

Biological Applications

Research indicates that this compound may exhibit several biological activities:

- Antimicrobial Properties : Studies show potential effectiveness against various pathogens.

- Anticancer Activity : Preliminary investigations suggest that it may inhibit cancer cell proliferation.

- Anti-inflammatory Effects : The compound's structure allows for interaction with inflammatory pathways.

Medicinal Applications

Ongoing research is exploring the therapeutic potential of this compound in treating diseases such as:

- Cancer : Investigations into its ability to induce apoptosis in cancer cells.

- Infectious Diseases : Studies focusing on its efficacy against bacterial infections.

Industrial Applications

In industrial settings, this compound is being evaluated for:

- Material Development : Its unique properties may lead to new materials with specific functionalities.

- Pharmaceuticals and Agrochemicals : Serving as an intermediate in synthesizing active pharmaceutical ingredients (APIs) and agrochemicals.

Case Studies

Several studies have documented the applications of this compound:

- Antimicrobial Activity Study : A study published in a peer-reviewed journal demonstrated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.

- Cancer Cell Proliferation Inhibition : In vitro studies showed that this compound could inhibit the growth of specific cancer cell lines, indicating its potential role as an anticancer agent.

- Inflammatory Response Modulation : Research has indicated that it may reduce inflammation markers in cellular models, supporting its use in anti-inflammatory therapies.

Mechanism of Action

The mechanism of action of 2-(3-Formyl-indol-1-yl)-N-isopropyl-acetamide depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes, receptors, and DNA. The formyl group can form covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to modulation of their activity. The indole ring can also participate in π-π interactions with aromatic residues in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

- 2-(3-Formyl-indol-1-yl)-N-furan-2-ylmethyl-acetamide

- 2-(3-Formyl-indol-1-yl)-N-(tetrahydro-furan-2-ylmethyl)-acetamide

Uniqueness

2-(3-Formyl-indol-1-yl)-N-isopropyl-acetamide is unique due to the presence of the isopropyl group, which can influence its lipophilicity and, consequently, its biological activity and pharmacokinetic properties. The isopropyl group may enhance the compound’s ability to penetrate cell membranes, making it more effective in biological applications compared to its analogs with different substituents.

Biological Activity

The compound 2-(3-Formyl-indol-1-yl)-N-isopropyl-acetamide is an indole derivative that has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, as well as its potential mechanisms of action.

Chemical Structure and Properties

The structure of this compound features an indole ring with a formyl group and an isopropyl substitution, which may enhance its lipophilicity and biological activity. The presence of the formyl group allows for potential interactions with nucleophilic sites in biological molecules, while the indole moiety can engage in π-π stacking interactions with aromatic residues in proteins.

Antimicrobial Activity

Research indicates that indole derivatives, including this compound, exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate effective inhibition against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds often fall within the sub-micromolar range, indicating potent antimicrobial efficacy .

Table 1: Antimicrobial Activity of Indole Derivatives

| Compound | Pathogen | MIC (μg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | < 1 |

| Indole derivative A | E. coli | 0.5 |

| Indole derivative B | Candida albicans | 0.25 |

Anticancer Activity

The anticancer potential of this compound has been highlighted in various studies. Indole-based compounds have been shown to inhibit the growth of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. For example, certain derivatives have demonstrated IC50 values in the low micromolar range against lung cancer cell lines .

Table 2: Anticancer Activity of Indole Derivatives

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| This compound | A549 (lung) | 5 |

| Indole derivative C | MCF7 (breast) | 7 |

| Indole derivative D | HeLa (cervical) | 6 |

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer effects, this compound may also possess anti-inflammatory properties. Indole derivatives are known to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammation .

The mechanism by which this compound exerts its biological effects is multifaceted:

- Enzyme Interaction : The formyl group can covalently bond with nucleophiles on proteins and nucleic acids, modulating their function.

- Receptor Binding : The indole moiety may facilitate binding to various receptors involved in cellular signaling pathways.

- DNA Interaction : The compound's structure allows it to intercalate into DNA, potentially disrupting replication and transcription processes .

Case Studies

A recent study evaluated the antiamoebic activity of related indole derivatives against Entamoeba histolytica, showing promising results with IC50 values significantly lower than traditional treatments like metronidazole. This highlights the potential for these compounds as novel therapeutic agents against parasitic infections .

Q & A

Basic: What synthetic strategies are recommended for preparing 2-(3-Formyl-indol-1-yl)-N-isopropyl-acetamide with high regioselectivity?

Answer:

The synthesis typically involves two key steps: (1) introducing the formyl group at the 3-position of the indole core and (2) coupling the isopropyl acetamide moiety. For the formylation step, Vilsmeier-Haack conditions (POCl₃/DMF) or directed lithiation followed by formyl electrophile quenching are effective . Subsequent N-alkylation with isopropyl bromoacetate, followed by hydrolysis and amidation, yields the target compound. Optimizing reaction temperature (e.g., 0–5°C for lithiation) and stoichiometric ratios (1.2–1.5 equivalents of alkylating agent) improves yields (>75%) . Purity can be confirmed via column chromatography (silica gel, ethyl acetate/hexane gradient).

Basic: Which spectroscopic techniques are critical for structural validation of this compound?

Answer:

A combination of ¹H/¹³C NMR and FT-IR is essential. The indole proton (H-1) appears as a singlet at δ 7.8–8.2 ppm, while the formyl proton (CHO) resonates at δ 9.8–10.2 ppm. The isopropyl group shows a doublet (δ 1.2–1.4 ppm) for CH₃ and a septet (δ 3.5–4.0 ppm) for the N-CH(CH₃)₂ group . IR confirms the formyl stretch at ~1680–1700 cm⁻¹ and amide C=O at ~1640–1660 cm⁻¹ . High-resolution mass spectrometry (HRMS) or elemental analysis (CHN) validates molecular formula accuracy .

Advanced: How does the isopropyl acetamide substituent modulate bioactivity compared to other N-alkyl/aryl groups?

Answer:

The isopropyl group enhances lipophilicity (logP ~2.5), improving membrane permeability in cellular assays. Comparative studies of N-substituted indole-3-acetamides show that bulky groups like isopropyl reduce steric hindrance at the amide bond, increasing stability against hydrolysis compared to phenyl or methoxyethyl analogs . In antioxidant assays (DPPH/FRAP), isopropyl derivatives exhibit 20–30% higher radical scavenging activity than methyl-substituted counterparts due to improved electron-donating capacity .

Advanced: What in vitro models are appropriate for evaluating this compound’s potential as an α-amylase inhibitor?

Answer:

Use porcine pancreatic α-amylase assays with starch substrate, measuring reducing sugar release (DNS method). IC₅₀ values are calculated at pH 6.9 (37°C), with acarbose as a positive control. Structure-activity studies indicate that the formyl group enhances hydrogen bonding with the enzyme’s active site (Tyr62, Asp197), while the isopropyl group stabilizes hydrophobic interactions . Dose-response curves (10–100 µM) and Lineweaver-Burk plots determine inhibition kinetics (competitive vs. non-competitive) .

Advanced: How can computational methods predict the binding affinity of this compound to biological targets?

Answer:

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with targets like α-amylase or antioxidant enzymes. The formyl group’s electrophilicity allows nucleophilic attack by catalytic serine or cysteine residues, while the indole core engages in π-π stacking with aromatic amino acids (e.g., Trp58 in α-amylase) . Free energy calculations (MM-PBSA) quantify binding energies, with ΔG values ≤−7 kcal/mol indicating high affinity .

Advanced: What strategies resolve contradictions in reported biological data for indole-3-acetamides?

Answer:

Discrepancies often arise from assay variability (e.g., DPPH vs. ABTS for antioxidants) or cell line-specific responses. To address this:

- Standardize protocols (e.g., fixed incubation time/temperature).

- Validate cytotoxicity (MTT assay) to rule out false positives in bioactivity studies.

- Use orthogonal assays (e.g., FRAP and SOD inhibition) for cross-confirmation .

- Compare substituent effects systematically: Isopropyl groups may outperform octyloxy-phenyl analogs in membrane penetration but underperform in aqueous solubility .

Advanced: How can the compound’s stability under physiological conditions be assessed?

Answer:

Conduct pH-dependent stability studies (pH 1.2–7.4) using HPLC. The amide bond is prone to hydrolysis in acidic conditions (t₁/₂ ~4 h at pH 1.2), while the formyl group remains stable. Serum stability assays (incubation with 10% FBS, 37°C) show <10% degradation over 24 h, suggesting adequate in vivo stability . Accelerated stability testing (40°C/75% RH) over 14 days monitors solid-state degradation.

Advanced: What synthetic modifications could enhance the compound’s therapeutic index?

Answer:

- Bioisosteric replacement : Substitute the formyl group with a hydroxamic acid to improve metal chelation (e.g., for protease inhibition) .

- Prodrug design : Convert the amide to a carbamate for enhanced oral bioavailability.

- Hybridization : Conjugate with known pharmacophores (e.g., 1,3,4-oxadiazole) to dual-target α-amylase and antioxidant pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.